molecular formula C12H9ClN2 B11885250 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile

2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile

Cat. No.: B11885250
M. Wt: 216.66 g/mol
InChI Key: ZEDZQMXGGDEFHF-UHFFFAOYSA-N
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Description

2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antimalarial activities .

Chemical Reactions Analysis

2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloro-8-methylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H9ClN2/c1-8-3-2-4-9-7-10(5-6-14)12(13)15-11(8)9/h2-4,7H,5H2,1H3

InChI Key

ZEDZQMXGGDEFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC#N

Origin of Product

United States

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